Dual Orthogonal Reactive Sites Enable Sequential Diversification Unavailable in Mono-Halogenated Analogs
2-Bromo-6-chloro-5-methylpyridin-3-amine possesses two halogen substituents at the C2 (Br) and C6 (Cl) positions of the pyridine ring. These sites exhibit differential reactivity that enables sequential chemoselective functionalization. In Pd-catalyzed amination reactions of multiply halogenated pyridines, the C–Br bond undergoes oxidative addition preferentially over the C–Cl bond under standard conditions, allowing for orthogonal diversification strategies that are not possible with mono-halogenated analogs such as 6-chloro-5-methylpyridin-3-amine (CAS 38186-82-2) [1]. With appropriate ligand selection (e.g., DTBPF), the chemoselectivity ratio for Br > Cl can be tuned to >8:1, whereas alternative ligands can reverse selectivity to favor Cl functionalization [2].
| Evidence Dimension | Available reactive sites for sequential cross-coupling |
|---|---|
| Target Compound Data | Two orthogonal halogens (Br at C2, Cl at C6) enabling two-step sequential diversification |
| Comparator Or Baseline | 6-Chloro-5-methylpyridin-3-amine (CAS 38186-82-2): Single reactive halogen (Cl at C6) |
| Quantified Difference | 100% increase in synthetic diversification points (2 vs 1 reactive site) |
| Conditions | Pd-catalyzed cross-coupling; C–Br oxidative addition favored over C–Cl by >8:1 with DTBPF ligand in 1,4-dioxane |
Why This Matters
This differential reactivity enables sequential, regioselective functionalization strategies that are essential for building complex molecular libraries, a capability absent in mono-halogenated comparators.
- [1] Keylor MH, Niemeyer ZL, Sigman MS, Tan KL. Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. J Am Chem Soc. 2016;138(44):14712-14720. View Source
- [2] Keylor MH, Niemeyer ZL, Sigman MS, Tan KL. Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. J Am Chem Soc. 2016;138(44):14712-14720. (Table 1, entries 8-12). View Source
